molecular formula C14H6Br2 B576720 2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene CAS No. 14111-50-3

2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene

Cat. No.: B576720
CAS No.: 14111-50-3
M. Wt: 334.01
InChI Key: OFSWRWSHHPMYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromotetracyclo[55204,13010,14]tetradeca-1,3,5,7,9,11,13-heptaene is an organobromine compound with the molecular formula C14H6Br2 It is a derivative of pyracyclene, a polycyclic aromatic hydrocarbon, where two bromine atoms are substituted at the 1 and 2 positions of the pyracyclene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene can be synthesized through the bromination of pyracyclene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions of the pyracyclene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the parent pyracyclene compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyracyclene derivatives.

    Oxidation Reactions: Products include oxidized pyracyclene derivatives.

    Reduction Reactions: The major product is pyracyclene.

Scientific Research Applications

2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The specific pathways and targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: An organobromine compound with similar bromine substitution but different structural properties.

    1,2-Dibromopropane: Another dibromo compound with a different carbon backbone.

    1,2-Dibromoethylene: A dihalogenated unsaturated compound with distinct chemical behavior.

Uniqueness of 2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene

This compound is unique due to its polycyclic aromatic structure, which imparts specific electronic and steric properties. These properties make it a valuable compound for studying aromatic substitution reactions and for developing advanced materials with unique characteristics.

Properties

CAS No.

14111-50-3

Molecular Formula

C14H6Br2

Molecular Weight

334.01

InChI

InChI=1S/C14H6Br2/c15-13-9-5-3-7-1-2-8-4-6-10(14(13)16)12(9)11(7)8/h1-6H

InChI Key

OFSWRWSHHPMYQA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C3C2=C4C1=CC=C4C=C3)Br)Br

Origin of Product

United States

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